

Application of EGTA Disodium in Patch-Clamp Electrophysiology: Application Notes and Protocols

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Compound of Interest

Compound Name: EGTA disodium

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Introduction

Ethylene glycol-bis(β -aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA) is a high-affinity chelating agent with a strong selectivity for calcium ions (Ca^{2+}).^[1] In the field of patch-clamp electrophysiology, a powerful technique for studying ion channels and the electrical properties of cells, EGTA is an indispensable component of the intracellular (pipette) solution.^{[1][2]} Its primary role is to control the intracellular Ca^{2+} concentration, thereby allowing for the isolation and study of specific ion channel activities that are modulated by or dependent on calcium. This is crucial for preventing Ca^{2+} -dependent inactivation of voltage-gated calcium channels and for dissecting complex signaling pathways.^{[1][3]}

This document provides detailed application notes and protocols for the use of **EGTA disodium** in patch-clamp electrophysiology, aimed at researchers, scientists, and drug development professionals.

Mechanism of Action in Patch-Clamp

In patch-clamp experiments, particularly in the whole-cell configuration, the contents of the recording pipette dialyze into the cell's interior. By including EGTA in the pipette solution, researchers can effectively buffer intracellular Ca^{2+} to a known, low level. This is because

EGTA binds to free Ca^{2+} ions, preventing them from interacting with and modulating ion channels and other intracellular signaling molecules.^{[1][3][4]} This control over intracellular Ca^{2+} is critical for several reasons:

- **Preventing Calcium-Dependent Inactivation (CDI):** Many voltage-gated Ca^{2+} channels exhibit CDI, a process where an influx of Ca^{2+} through the channel itself leads to its inactivation. By chelating the incoming Ca^{2+} , EGTA minimizes CDI, allowing for a more accurate study of the voltage-dependent properties of the channel.^{[1][5]}
- **Isolating Specific Currents:** Uncontrolled fluctuations in intracellular Ca^{2+} can activate other conductances, such as Ca^{2+} -activated potassium (KCa) or chloride (ClCa) channels, which can contaminate the recording of the primary current of interest.^{[3][6]} EGTA helps to suppress these secondary currents.
- **Studying Ca^{2+} -Dependent Signaling:** By clamping the intracellular Ca^{2+} concentration at a low level, researchers can investigate the role of Ca^{2+} in various signaling pathways by observing the effect of its absence.

Data Presentation: EGTA Concentrations in Patch-Clamp Internal Solutions

The optimal concentration of EGTA can vary depending on the specific experimental goals, the cell type, and the ion channel being studied. The following table summarizes typical EGTA concentrations used in patch-clamp internal solutions from various studies.

Application/Target	EGTA Concentration (mM)	Cell Type/Preparation	Key Findings/Notes	Reference(s)
General Ca ²⁺ Buffering	0.1 - 10	Various	Effective for controlling basal Ca ²⁺ levels and preventing moderate CDI.	[3][7]
Strong Ca ²⁺ Buffering	10 - 60	Bovine adrenal chromaffin cells	Used to strongly suppress Ca ²⁺ -dependent processes and study voltage-dependent gating in isolation.	[3][7]
Preventing K ⁺ Channel Inactivation	0.5 (low), 20 (high)	Rat pituitary cells	High EGTA concentrations prevented fast inactivation of potassium channels suggested to be caused by ion leeching from soft glass pipettes.	[8]
Studying Ca ²⁺ -activated Cl ⁻ currents	> 1	AtT-20 pituitary cells	Prevented activation of Ca ²⁺ -dependent chloride currents.	[6]
Voltage-Clamp of Na ⁺ Channels	20	Not specified	Used in a study focused on sodium channel inhibitors.	[9]

General Whole-Cell Recordings	0.2 - 11	Brain slices, cultured neurons	Commonly used concentrations in standard internal solutions for both current- and voltage-clamp experiments. [10] [11]
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Experimental Protocols

Protocol 1: Preparation of a Standard K-Gluconate Based Internal Solution with EGTA

This protocol describes the preparation of a common internal solution used for whole-cell current-clamp and voltage-clamp recordings where potassium conductances are of interest.

Materials:

- Potassium Gluconate (K-Gluconate)
- Potassium Chloride (KCl)
- HEPES
- **EGTA disodium** salt
- Magnesium Chloride (MgCl_2)
- ATP disodium salt (Na_2ATP)
- GTP sodium salt (Na_3GTP)
- Potassium Hydroxide (KOH) or Cesium Hydroxide (CsOH) for pH adjustment
- Ultrapure water (ddH_2O)
- Osmometer

- pH meter
- 0.22 μm syringe filter

Procedure:

- Calculate and weigh the required amounts of each solid component. For a 100 mL solution with a final EGTA concentration of 1 mM, the amounts would be:
 - K-Gluconate: 110 mM
 - KCl: 20 mM
 - HEPES: 10 mM
 - EGTA: 1.0 mM
 - MgCl_2 : 2.0 mM
 - Na_2ATP : 2.0 mM
 - Na_3GTP : 0.25 mM
- Dissolve the main salts (K-Gluconate, KCl, HEPES, EGTA, MgCl_2) in approximately 80% of the final volume of ultrapure water. Stir gently until fully dissolved.[\[11\]](#)
- Adjust the pH to 7.2-7.3 using KOH.[\[12\]](#) It is crucial to add ATP and GTP after pH adjustment, as they can significantly alter the pH.[\[13\]](#)
- Add ATP and GTP to the solution and allow them to dissolve completely.[\[13\]](#)
- Bring the solution to the final volume with ultrapure water.
- Measure the osmolarity of the solution. It should be slightly lower than the extracellular solution (typically 290-300 mOsm).[\[12\]](#) Adjust with water to lower or with a small amount of a concentrated stock of the primary salt (e.g., K-Gluconate) to increase the osmolarity.
- Filter the final solution through a 0.22 μm syringe filter to remove any particulate matter.[\[9\]](#)

- Aliquot the internal solution into smaller volumes and store at -20°C or -80°C.[11][13] Thaw a fresh aliquot for each day of experiments and keep it on ice.[11]

Protocol 2: Using EGTA to Investigate Calcium-Dependent Inactivation (CDI)

This protocol outlines a general approach to determine if an ion channel exhibits CDI using EGTA.

Methodology:

- Prepare two internal solutions:
 - Low EGTA solution: Containing a low concentration of EGTA (e.g., 0.1 mM). This will allow for a transient increase in intracellular Ca^{2+} near the channel pore upon activation.[5]
 - High EGTA solution: Containing a high concentration of EGTA (e.g., 10 mM). This will strongly buffer any Ca^{2+} influx, preventing a significant rise in local Ca^{2+} concentration.[3]
- Perform whole-cell voltage-clamp recordings on the cell type of interest.
- Record currents elicited by a depolarizing voltage step using the low EGTA internal solution. Observe the rate and extent of current inactivation.
- Repeat the recordings in a separate group of cells using the high EGTA internal solution.
- Compare the inactivation kinetics between the two conditions. A significant reduction in the rate and/or extent of inactivation in the presence of high EGTA is indicative of CDI.[5]
- As a further control, replace extracellular Ca^{2+} with Ba^{2+} as the charge carrier. Barium is less effective at inducing CDI in many channels. If inactivation is reduced with Ba^{2+} in the low EGTA condition, it further supports the presence of CDI.[5]

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